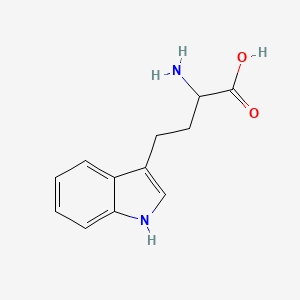

D,L-Homotryptophan

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-(1H-indol-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c13-10(12(15)16)6-5-8-7-14-11-4-2-1-3-9(8)11/h1-4,7,10,14H,5-6,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJZXDVMJPTFKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399986, DTXSID101300614 | |

| Record name | D,L-Homotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Amino-1H-indole-3-butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6245-92-7, 26988-87-4 | |

| Record name | α-Amino-1H-indole-3-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6245-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D,L-Homotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Amino-1H-indole-3-butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of D,L-Homotryptophan

Introduction: The Significance of D,L-Homotryptophan in Modern Research

This compound, a homologue of the essential amino acid tryptophan, is a molecule of considerable interest to researchers, particularly in the fields of medicinal chemistry and drug development. Its structural similarity to tryptophan, with the key difference of an additional methylene group in its side chain, provides a unique scaffold for probing biological systems and developing novel therapeutics. As a racemic mixture, this compound serves as a versatile starting material for the synthesis of more complex molecules and for studying stereospecific interactions in enzymatic and receptor-binding processes.[1] Understanding its fundamental physicochemical properties is paramount for its effective application, from designing synthetic routes to predicting its behavior in biological milieu. This guide offers a comprehensive overview of these properties, supported by established experimental methodologies, to empower scientists in their research endeavors.

Core Physicochemical Characteristics

A foundational understanding of this compound begins with its basic molecular and physical properties. These parameters are critical for everything from calculating molar concentrations to predicting solid-state behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [2][3] |

| Molecular Weight | 218.25 g/mol | [2][3] |

| Appearance | Off-white solid | [3] |

| Melting Point | 308 °C (with decomposition) | [3] |

| Boiling Point | 457.1 °C | [2] |

| Synonyms | α-Amino-γ-(3-indole)-butyric acid, α-Amino-1H-indole-3-butanoic acid | [2] |

| Storage | 2°C - 8°C, in a well-closed container | [2] |

These fundamental properties underscore the stability of the molecule at ambient temperatures and provide a baseline for its handling and storage in a laboratory setting.

Solubility Profile: A Key Determinant of Application

The solubility of this compound is a critical parameter that dictates its utility in various experimental settings, from in vitro assays to synthetic chemistry. While specific quantitative solubility data for this compound is not extensively published, its solubility profile can be inferred from its structure and from data available for the closely related D,L-tryptophan.

As an amino acid, this compound's solubility is expected to be highly dependent on pH.[4] In acidic solutions, the amino group is protonated, and in basic solutions, the carboxylic acid group is deprotonated, both of which increase water solubility.[5] The lowest solubility is anticipated at its isoelectric point (pI), where the molecule exists as a zwitterion with no net charge.

Expected Solubility in Common Solvents:

-

Water: Moderately soluble, with solubility significantly influenced by pH.[6] For L-tryptophan, the solubility in water at 25°C is approximately 11.4 g/L.[6] The additional hydrophobic methylene group in homotryptophan might slightly decrease its aqueous solubility compared to tryptophan.

-

Ethanol: Sparingly soluble. The solubility of amino acids in alcohols is generally low.[7]

-

Dimethyl Sulfoxide (DMSO): Expected to be soluble. DMSO is a versatile solvent capable of dissolving many organic molecules, including amino acids.[6][8]

-

Dilute Acids and Bases: Soluble due to the formation of charged species.[5]

Experimental Protocol: Determination of Aqueous Solubility

The following protocol outlines a standard shake-flask method for determining the solubility of this compound in an aqueous buffer.[1]

Caption: Workflow for Solubility Determination

Causality in Experimental Design: Continuous agitation and a prolonged equilibration time are crucial to ensure that the solution reaches true thermodynamic equilibrium, providing an accurate measure of solubility. The use of a standard curve in the analytical step is a self-validating system, ensuring the accuracy of the concentration measurement.

Acid-Base Properties: Understanding Ionization

-

pKa₁ (α-COOH): ~2.3 - 2.4

-

pKa₂ (α-NH₃⁺): ~9.3 - 9.4

The additional methylene group in homotryptophan is not expected to significantly alter these values, as it is relatively distant from the ionizable centers.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust method for determining the pKa values of amino acids.[9][10]

Caption: Potentiometric Titration Workflow

Expertise in Interpretation: The titration curve of a diprotic amino acid like homotryptophan will exhibit two buffering regions. The center of the first buffering region corresponds to pKa₁, and the center of the second corresponds to pKa₂.[11] The isoelectric point (pI) can be calculated as the average of pKa₁ and pKa₂.[11]

Spectroscopic Properties: A Fingerprint of the Molecule

Spectroscopic techniques provide invaluable information about the structure and electronic properties of this compound.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is dominated by the absorbance of the indole ring. Similar to tryptophan, it is expected to exhibit a strong absorption maximum around 280 nm.[12][13]

Expected UV-Vis Absorption Maxima (in neutral aqueous solution):

-

λ_max1: ~280 nm

-

λ_max2: ~220 nm

The molar extinction coefficient at 280 nm is a useful parameter for quantifying the concentration of this compound in solution, provided no other chromophores are present.[14]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.

Expected Characteristic IR Peaks:

-

~3400 cm⁻¹: N-H stretching of the indole ring.[15]

-

~3000-3200 cm⁻¹: N-H stretching of the protonated amino group.

-

~2900-3000 cm⁻¹: C-H stretching of the alkyl chain.

-

~1600-1660 cm⁻¹: C=O stretching of the carboxylate group.[15]

-

~1500-1600 cm⁻¹: N-H bending of the amino group.

-

~1400-1500 cm⁻¹: Aromatic C=C stretching of the indole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. The chemical shifts will be influenced by the electron-withdrawing and -donating effects of the functional groups and the aromatic indole ring.

Expected ¹H NMR Signals (in D₂O):

-

Aromatic protons of the indole ring: ~7.0-7.8 ppm.

-

α-proton (CH-NH₂): ~3.8-4.2 ppm.

-

β- and γ-protons (CH₂-CH₂-indole): ~2.0-3.0 ppm.

Expected ¹³C NMR Signals (in D₂O):

-

Carbonyl carbon (COO⁻): ~175-180 ppm.

-

Aromatic carbons of the indole ring: ~110-140 ppm.

-

α-carbon (CH-NH₂): ~55-60 ppm.

-

β- and γ-carbons (CH₂-CH₂-indole): ~25-35 ppm.

Stability and Degradation

Like tryptophan, this compound is susceptible to degradation, particularly through oxidation of the indole ring.[16] Exposure to heat, light, and oxidizing agents can lead to the formation of colored degradation products.[17] Therefore, it is recommended to store this compound in a cool, dark place and to use solutions promptly. For applications requiring long-term storage of solutions, the use of antioxidants and protection from light are advisable.[16]

Chiral Separation

As a racemic mixture, the separation of the D- and L-enantiomers of homotryptophan is often necessary for stereospecific studies. Techniques such as chiral chromatography (e.g., using a protein-based stationary phase like bovine serum albumin) and capillary electrophoresis with chiral selectors (e.g., cyclodextrins) are effective methods for resolving the enantiomers.[5][18]

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, grounded in established scientific principles and experimental methodologies. A thorough understanding of its solubility, acid-base characteristics, spectroscopic signature, and stability is essential for its successful application in research and development. By providing not only the data but also the rationale behind the experimental protocols, this guide aims to equip researchers with the knowledge and tools necessary to confidently work with this important amino acid analogue.

References

-

Snyder, H. R., & Pilgrim, F. J. (1948). A Synthesis of dl-Homotryptophan. Journal of the American Chemical Society, 70(5), 1962-1963. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Dobson, C. M., & Winter, N. S. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. World Journal of Chemical Education, 2(4), 59-61. [Link]

-

GeeksforGeeks. (2023, July 25). Titration Curve of Amino Acids - Experiment, Significance, pKa. Retrieved from [Link]

-

Microbe Notes. (2022, July 26). Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10036329, Homotryptophan. Retrieved from [Link]

-

Physics Wallah. (2023, October 26). Titration Curve of Amino Acids. Retrieved from [Link]

-

PubChem. (n.d.). Dl-Tryptophan. Retrieved from [Link]

-

PubChem. (n.d.). L-Tryptophan. Retrieved from [Link]

-

ResearchGate. (2023, January 4). (PDF) Measurement and Correlation of Solubility of L–Tryptophan in Aqueous Solutions with a Wide Range of pH and Different Monovalent Counterions from 283.15 to 323.15 K. Retrieved from [Link]

-

ResearchGate. (2016, May 21). Enantiomeric Separation of D,L-Tryptophan by Capillary Electrophoresis with neutral Cyclodextrins. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Experimental solubility evaluation and thermodynamic analysis of biologically active D-tryptophan in aqueous mixtures of N,N -dimethylformamide and several alcohols. Retrieved from [Link]

-

Schmelzer, J., & E. J. (2012). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 57(6), 1738-1744. [Link]

-

Scribd. (n.d.). UV/Vis Spectroscopy Lab on Amino Acids. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Tryptophan. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Spectroscopy Aromatic Amino Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP. Retrieved from [Link]

-

Mabion. (n.d.). UV-VIS Spectrometry for Protein Concentration Analysis. Retrieved from [Link]

-

Jordi Labs. (n.d.). UV-VIS Absorbance and Protein Characteristics. Retrieved from [Link]

-

NIST. (n.d.). Tryptophan. Retrieved from [Link]

-

BMRB. (n.d.). L-Tryptophan (C11H12N2O2). Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR and 13C NMR assignments for tryptophan measured in deuteromethanol. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. Retrieved from [Link]

-

PubMed. (2006). IR-LD spectroscopic characterization of L-Tryptophan containing dipeptides. Retrieved from [Link]

-

ResearchGate. (2025, November 14). How to dissolve tryptophan amino acids? Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Solvation dynamics of tryptophan in water-dimethyl sulfoxide binary mixture: in search of molecular origin of composition dependent multiple anomalies. Retrieved from [Link]

-

PubMed Central (PMC). (2022, December 28). Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Retrieved from [Link]

-

PubMed Central (PMC). (2021, June 9). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis spectra of tryptophan (Trp 24 µM, dashed line),... Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of the L-tryptophan biomolecule. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. Retrieved from [Link]

-

ACS Publications. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Retrieved from [Link]

-

PubMed. (2013). Solvation dynamics of tryptophan in water-dimethyl sulfoxide binary mixture: in search of molecular origin of composition dependent multiple anomalies. Retrieved from [Link]

-

MDPI. (2020). Solvent Free Three-Component Synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol-type Compounds from L-tryptophan. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. microbenotes.com [microbenotes.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solvation dynamics of tryptophan in water-dimethyl sulfoxide binary mixture: in search of molecular origin of composition dependent multiple anomalies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 11. Titration Curve of Amino Acids [pw.live]

- 12. jordilabs.com [jordilabs.com]

- 13. UV-Vis Spectrum of Tryptophan | SIELC Technologies [sielc.com]

- 14. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. DL-Tryptophan(54-12-6) IR Spectrum [chemicalbook.com]

- 18. bmse000050 L-Tryptophan at BMRB [bmrb.io]

An In-depth Technical Guide to the Spectral Analysis of D,L-Homotryptophan

Abstract: This guide provides a comprehensive technical overview of the essential analytical techniques for characterizing D,L-Homotryptophan: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Intended for researchers, scientists, and professionals in drug development, this document details the principles, experimental protocols, and data interpretation strategies necessary for unambiguous structural verification and purity assessment. By integrating high-resolution data from both NMR and MS, this guide establishes a self-validating workflow, ensuring the highest degree of scientific integrity and confidence in analytical outcomes.

Introduction to this compound

This compound is a non-proteinogenic, racemic amino acid. As a homolog of L-tryptophan, it possesses an additional methylene group in its side chain, extending the linkage between the α-carbon and the indole ring.[1] This structural modification imparts unique chemical properties, making it a valuable building block in peptide synthesis and drug discovery for creating novel peptides with altered conformations and potentially enhanced biological activities.[2][3]

Accurate and comprehensive characterization is paramount to ensure the identity, purity, and quality of this compound for any research or development application. The combination of NMR spectroscopy and mass spectrometry provides a powerful, synergistic approach to achieve this. NMR elucidates the precise atomic connectivity and chemical environment of the molecule, while MS confirms the exact molecular weight and elemental composition.[4][5]

Key Molecular Properties:

-

Monoisotopic (Exact) Mass: 218.10553 Da[8]

// Node Definitions mol [label="this compound\nC₁₂H₁₄N₂O₂", shape=plaintext, fontsize=16, fontcolor="#202124"];

// Indole Ring N1 [label="N-H", pos="0,0.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; C2 [label="C", pos="-0.87,-0.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; C3 [label="C", pos="0.87,-0.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; C3a [label="C", pos="1.73,0.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; C7a [label="C", pos="-1.73,0.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; C4 [label="C-H", pos="2.6, -0.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; C5 [label="C-H", pos="2.6, -2!", fillcolor="#F1F3F4", fontcolor="#202124"]; C6 [label="C-H", pos="0.87, -3.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; C7 [label="C-H", pos="-0.87, -3.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; C_bridge [label="C", pos="0, -2!", fillcolor="#F1F3F4", fontcolor="#202124"]; // Bridgehead carbon

// Side Chain C_gamma [label="γ\nCH₂", pos="0.87, -5.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C_beta [label="β\nCH₂", pos="2.6, -5.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C_alpha [label="α\nC-H", pos="4.3, -5.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NH2 [label="NH₂", pos="4.3, -4!", fillcolor="#34A853", fontcolor="#FFFFFF"]; COOH [label="COOH", pos="4.3, -7!", fillcolor="#FBBC05", fontcolor="#202124"];

// Edge Definitions // Indole Ring N1 -- C2; C2 -- C7a; C7a -- N1; C3 -- C3a; C3a -- N1; C3a -- C_bridge; C_bridge -- C7a; C4 -- C5; C5 -- C_bridge; C_bridge -- C6; C6 -- C7; C7 -- C7a;

// Side Chain connection C3 -- C_gamma; C_gamma -- C_beta; C_beta -- C_alpha; C_alpha -- NH2; C_alpha -- COOH; } enddot Figure 1: Chemical structure of Homotryptophan.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.

Causality Behind Experimental Choices

-

Solvent Selection: The choice of a deuterated solvent is critical to avoid large, interfering signals from solvent protons.[9] Deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for amino acids. D₂O is advantageous as it can exchange with labile protons (e.g., -NH₂ and -COOH), simplifying the spectrum by removing their signals. DMSO-d₆, being aprotic, allows for the observation of these exchangeable protons, which can be useful for their identification.

-

Concentration: The sample concentration must be optimized to balance signal-to-noise with solubility. For a standard ¹H NMR spectrum, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient.[10] Due to the lower natural abundance and sensitivity of the ¹³C nucleus, higher concentrations (10-50 mg) are required for ¹³C NMR experiments to achieve adequate signal within a reasonable acquisition time.[10][11]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.[11]

-

Using a Pasteur pipette, transfer the homogenous solution into a clean 5 mm NMR tube. Filter the solution if any particulate matter is present.[11]

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).

-

Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024-4096 scans).

-

(Optional) Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.[12]

-

Data Interpretation: Expected Spectra

The chemical shifts (δ) are highly dependent on the solvent used. The following table provides predicted values for this compound, based on data for tryptophan and related structures.[13][14][15]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |

| α-CH | ~3.5-4.0 (t) | ~55-57 |

| β-CH₂ | ~2.0-2.3 (m) | ~25-28 |

| γ-CH₂ | ~2.8-3.1 (t) | ~29-32 |

| Indole C2-H | ~7.2 (s) | ~124 |

| Indole C4-H | ~7.6 (d) | ~118 |

| Indole C5-H | ~7.0 (t) | ~119 |

| Indole C6-H | ~7.1 (t) | ~121 |

| Indole C7-H | ~7.4 (d) | ~111 |

| Indole N1-H | ~10.8-11.1 (s) | N/A |

| COOH | ~12.0-13.0 (s, broad) | ~173-175 |

| Indole C3 | N/A | ~110-112 |

| Indole C3a | N/A | ~127 |

| Indole C7a | N/A | ~136 |

Note: Multiplicity (s=singlet, d=doublet, t=triplet, m=multiplet). Shifts are approximate and can vary with solvent, pH, and concentration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, high-resolution mass spectrometry (HRMS) is the method of choice, as it provides highly accurate mass measurements, enabling the confident determination of the elemental formula.[16][17][18]

Causality Behind Experimental Choices

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like amino acids.[19][20] It typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation, which is crucial for determining the molecular weight.[21] ESI is readily coupled with liquid chromatography (LC) for online separation and analysis of complex mixtures.[5]

-

Mass Analyzer: High-resolution analyzers like Time-of-Flight (TOF) or Orbitrap are preferred. They provide mass accuracy in the low ppm range, which is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.[4][16]

Experimental Protocol: High-Resolution MS (HRMS)

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis. The addition of formic acid aids in the protonation of the analyte in positive ion mode.

-

-

Data Acquisition (Direct Infusion):

-

Calibrate the mass spectrometer using a known standard.

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode over a relevant m/z range (e.g., m/z 100-500).

-

(Optional) Perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion (m/z 219.11) and fragmenting it via collision-induced dissociation (CID) to obtain structural information.[22][23]

-

Data Interpretation: Expected Spectra

-

Full Scan MS: The primary signal of interest will be the protonated molecular ion [M+H]⁺.

-

Calculated Exact Mass for [C₁₂H₁₅N₂O₂]⁺: 219.11280 Da

-

An observed mass within 5 ppm of this calculated value confirms the elemental formula.

-

-

Tandem MS (MS/MS): Fragmentation of the precursor ion (m/z 219.11) provides structural confirmation. The fragmentation of tryptophan-derived molecules is well-studied.[22][23] Common fragmentation pathways involve losses from the side chain.[24][25]

Table 2: Predicted HRMS and MS/MS Fragment Ions for this compound

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₁₂H₁₅N₂O₂]⁺ | 219.11280 | Protonated molecular ion |

| [M+H-H₂O]⁺ | [C₁₂H₁₃N₂O]⁺ | 201.10224 | Loss of water |

| [M+H-HCOOH]⁺ | [C₁₁H₁₃N₂]⁺ | 173.10732 | Loss of formic acid (decarboxylation) |

| Indole Side Chain | [C₉H₁₀N]⁺ | 132.08078 | Cleavage of the β-γ bond, forming a stable indole-containing fragment |

Integrated Spectral Analysis: A Self-Validating Approach

The true power of this analytical workflow lies in the integration of both NMR and MS data. Neither technique alone provides a complete picture, but together they form a self-validating system for structural confirmation.

-

Hypothesis Generation (MS): HRMS provides a highly accurate elemental formula (C₁₂H₁₄N₂O₂), establishing the molecular identity.

-

Structural Confirmation (NMR): ¹H and ¹³C NMR spectra confirm the atomic connectivity proposed by the formula. The number of signals, their chemical shifts, multiplicities, and integrations must be fully consistent with the structure of homotryptophan.

-

Fragment Corroboration (MS/MS): Key fragments observed in the MS/MS spectrum, such as the characteristic indole side chain fragment (m/z 132.08), must correspond to logical bond cleavages within the structure assigned by NMR.

This synergistic approach ensures that the assigned structure is consistent across multiple, independent analytical methodologies, providing the highest level of confidence required for research and drug development applications.

Conclusion

The spectral analysis of this compound using NMR and high-resolution mass spectrometry provides a robust and reliable method for its complete chemical characterization. By following the detailed protocols and interpretation guidelines presented in this guide, researchers can confidently verify the molecular structure, confirm the elemental composition, and assess the purity of their samples. This integrated analytical strategy is fundamental to ensuring data quality and reproducibility in all subsequent scientific applications.

References

- Vertex AI Search. (n.d.). This compound | CAS 26988-87-4.

- NCBI. (n.d.). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS.

- NCBI. (n.d.). High-resolution mass spectrometry of small molecules bound to membrane proteins.

- PubChem. (n.d.). Homotryptophan | C12H14N2O2.

- ACS Publications. (n.d.). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence.

- Measurlabs. (n.d.). High-Resolution Mass Spectrometry | HRMS Analysis.

- Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Conduct Science. (2021). A Brief on The NMR Spectroscopy of Proteins.

- NMR-BIO. (2025). NMR sample preparation guidelines.

- BYJU'S. (n.d.). Physical and chemical properties of Tryptophan.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 26988-87-4.

- Biosynth. (n.d.). This compound | 6245-92-7.

- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.

- ChemicalBook. (n.d.). L-Tryptophan(73-22-3) 13C NMR spectrum.

- Iowa State University. (n.d.). NMR Sample Preparation.

- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000929).

- The Biology Project. (n.d.). Amino Acids - Tryptophan.

- University of Edinburgh Research Explorer. (2015). Desalting large protein complexes during native electrospray mass spectrometry by addition of amino acids to the working solution.

- Sigma-Aldrich. (n.d.). L-b-Homotryptophan.

- Chemistry LibreTexts. (2020). Lab 7: Electrospray Mass Spectrometry.

- Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins.

- University of Illinois. (n.d.). Protocols - Neuroproteomics & Neurometabolomics Center.

- BMRB. (n.d.). L-Tryptophan (C11H12N2O2).

- Creative Proteomics. (n.d.). Electrospray Ionization.

- Benchchem. (n.d.). This compound | High Purity | For Research Use.

- Technical University of Helsinki. (n.d.). NMR SPECTROSCOPIC STUDIES OF TRYPTOPHAN DERIVATIVES.

- Parchem. (n.d.). This compound (Cas 57269-07-5).

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- ResearchGate. (n.d.). H NMR and 13 C NMR assignments for tryptophan measured in deuteromethanol.

- ResearchGate. (n.d.). Fragmentation Study of Tryptophan-Derived Metabolites Induced by Electrospray Ionization Mass Spectrometry for Highly Sensitive Analysis.

- Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.

- PubMed. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis.

- YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns.

Sources

- 1. Amino Acids - Tryptophan [biology.arizona.edu]

- 2. This compound | 6245-92-7 | FH23859 | Biosynth [biosynth.com]

- 3. This compound | High Purity | For Research Use [benchchem.com]

- 4. High-Resolution Filtering for Improved Small Molecule Identification via GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. This compound | CAS 26988-87-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. scbt.com [scbt.com]

- 8. Homotryptophan | C12H14N2O2 | CID 10036329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 10. organomation.com [organomation.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. bmse000050 L-Tryptophan at BMRB [bmrb.io]

- 13. L-Tryptophan(73-22-3) 13C NMR [m.chemicalbook.com]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. researchgate.net [researchgate.net]

- 16. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. measurlabs.com [measurlabs.com]

- 19. research.ed.ac.uk [research.ed.ac.uk]

- 20. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 21. application.wiley-vch.de [application.wiley-vch.de]

- 22. researchgate.net [researchgate.net]

- 23. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. youtube.com [youtube.com]

An In-depth Technical Guide to the Biological Activity of D,L-Homotryptophan Enantiomers

Executive Summary

Homotryptophan, an amino acid analog of tryptophan, presents a compelling case study in the pharmacological and physiological importance of stereochemistry. As a racemic mixture, D,L-Homotryptophan is not a single entity but a composite of two enantiomers with distinct biological destinies and activities. This guide delineates the divergent paths of L- and D-Homotryptophan, moving beyond a simple structural description to a functional analysis grounded in established biochemical pathways. We will explore how L-Homotryptophan primarily acts as a competitive modulator of the serotonin synthesis pathway, while D-Homotryptophan is hypothesized to engage with the kynurenine pathway and the aryl hydrocarbon receptor (AhR), reflecting a broader trend seen with D-amino acids. This document provides researchers, scientists, and drug development professionals with a technical framework for understanding, separating, and functionally characterizing these enantiomers, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of a Single Methylene Group and Chirality

This compound (α-Amino-1H-indole-3-butanoic acid) is a homolog of the essential amino acid L-tryptophan, distinguished by an additional methylene group in its side chain.[1][2] While structurally similar, this extension fundamentally alters its interaction with the intricate enzymatic machinery governing tryptophan metabolism. Like most amino acids (except glycine), homotryptophan is chiral, existing as two non-superimposable mirror images: D-Homotryptophan and L-Homotryptophan.

In drug development and biological systems, enantiomers of a chiral molecule can exhibit profoundly different pharmacokinetics, pharmacodynamics, and toxicity profiles.[3] The cellular environment is inherently chiral, composed of L-amino acids and D-sugars, causing enzymes and receptors to often interact selectively with only one enantiomer of a substrate or ligand. Therefore, to comprehend the biological activity of this compound, one must first resolve the racemic mixture and investigate each enantiomer in isolation.

The biological context for homotryptophan's activity is defined by the three primary metabolic routes of its parent molecule, L-tryptophan[4][5]:

-

The Serotonin Pathway: Responsible for the synthesis of the neurotransmitter serotonin and the hormone melatonin.[6][7][8]

-

The Kynurenine Pathway: The major catabolic route, accounting for over 95% of tryptophan degradation and producing neuroactive and immunomodulatory metabolites, as well as NAD+.[9][10][11]

-

The Indole Pathway: Mediated by gut microbiota, producing various indole derivatives that can act as signaling molecules, notably as ligands for the Aryl Hydrocarbon Receptor (AhR).[12][13]

This guide will dissect how the stereochemistry of homotryptophan dictates its entry into and modulation of these critical pathways.

Caption: Figure 2. Proposed interaction of L-Homotryptophan with the serotonin pathway.

Biological Consequences

By competitively inhibiting TPH, administration of L-Homotryptophan would be expected to:

-

Decrease Serotonin Synthesis: Leading to reduced levels of serotonin in both the central nervous system and the periphery.

-

Serve as a Pharmacological Tool: Its use can help elucidate the roles of newly synthesized serotonin in various physiological processes, distinct from stored serotonin pools.

-

Therapeutic Potential: As a TPH inhibitor, it could be explored in conditions characterized by excess peripheral serotonin, such as carcinoid syndrome. [14]

Part II: D-Homotryptophan - A Putative Kynurenine Pathway Substrate and AhR Ligand

D-amino acids, once thought to be biologically inert in mammals, are now recognized as active molecules, often produced by gut microbiota or through racemization. [15]The biological activity of D-Homotryptophan is likely to be entirely different from its L-enantiomer.

Mechanism of Action: DAAO Metabolism and AhR Activation

-

Metabolism by D-Amino Acid Oxidase (DAAO): Unlike L-amino acids, D-amino acids are not substrates for the primary metabolic enzymes like TPH. Instead, D-tryptophan is known to be metabolized by D-amino acid oxidase (DAAO), an enzyme that can convert it into metabolites of the kynurenine pathway. [15][16]It is highly probable that D-Homotryptophan follows this same metabolic route, being converted by DAAO into homotryptophan-derived kynurenine analogs.

-

Activation of the Aryl Hydrocarbon Receptor (AhR): The AhR is a ligand-activated transcription factor that plays a critical role in regulating immune responses, gut homeostasis, and xenobiotic metabolism. [12][17]Many tryptophan metabolites, particularly those from the kynurenine and indole pathways (e.g., kynurenine, indole, tryptamine), are endogenous ligands for AhR. [4][13][18]Upon binding a ligand, the AhR translocates to the nucleus, dimerizes with ARNT (AhR Nuclear Translocator), and binds to specific DNA sequences (Xenobiotic Responsive Elements, XREs) to regulate gene expression, such as the cytochrome P450 enzyme CYP1A1. [12][18]The metabolites generated from D-Homotryptophan via DAAO are plausible candidates for AhR ligands.

Caption: Figure 3. Hypothesized D-Homotryptophan metabolism and AhR activation.

Potential Biological Effects

-

Immunomodulation: AhR activation is crucial for intestinal immune homeostasis, including the development of specific immune cells and the expression of cytokines like IL-22, which promotes gut barrier integrity. [4][13]* Antimicrobial Activity: Several D-amino acids, including D-tryptophan, have demonstrated direct antimicrobial and anti-biofilm properties. [15][19]D-Homotryptophan may share these characteristics, making it a candidate for research in food preservation or as an adjuvant to antibiotics.

Part III: Experimental Workflows & Protocols

To validate the hypothesized activities, a clear experimental path is required, starting with the fundamental step of separating the enantiomers.

Caption: Figure 4. Overall experimental workflow for homotryptophan enantiomer analysis.

Protocol 1: Enantiomeric Separation by Chiral HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for separating enantiomers analytically and preparatively. [20]CSPs create a chiral environment where the two enantiomers have different affinities, leading to different retention times and thus, separation. [21]Zwitterionic CSPs based on cinchona alkaloids or macrocyclic glycopeptides are particularly effective for underivatized amino acids. [22][23] Methodology:

-

Column Selection: A Cinchona alkaloid-based zwitterionic CSP (e.g., CHIRALPAK® ZWIX) or a macrocyclic glycopeptide-based CSP (e.g., Astec CHIROBIOTIC® T).

-

Mobile Phase Preparation: Prepare a mobile phase suitable for LC-MS analysis. A typical starting condition could be Methanol/Acetonitrile/Aqueous Buffer. For a zwitterionic CSP, a mobile phase containing volatile constituents like formic acid (FA) and diethylamine (DEA) is effective. [22]Example: 50 mM FA and 25 mM DEA in Methanol.

-

Sample Preparation: Dissolve the this compound standard in the initial mobile phase to a concentration of ~1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 5 µL.

-

Detection: UV at 280 nm (for the indole ring) and/or Mass Spectrometry (MS) for confirmation.

-

-

Method Optimization: Adjust the ratio of organic solvent to aqueous buffer, and the concentration of additives (FA, DEA), to optimize the resolution (Rs) between the two enantiomeric peaks. A resolution value >1.5 is considered baseline separation.

-

Fraction Collection: For preparative work, scale up the injection volume and collect the eluent corresponding to each distinct peak into separate vials. Evaporate the solvent to obtain the purified enantiomers. Confirm purity of each fraction by re-injecting a small aliquot.

Protocol 2: In Vitro Tryptophan Hydroxylase (TPH1) Inhibition Assay

Rationale: This assay directly measures the enzymatic activity of TPH in the presence and absence of the test compound (L-Homotryptophan) to determine if it acts as an inhibitor. The production of 5-HTP is quantified by HPLC.

Methodology:

-

Reagents: Recombinant human TPH1 enzyme, L-Tryptophan (substrate), 6-methyltetrahydropterin (cofactor), dithiothreitol (DTT), catalase, and reaction buffer (e.g., 100 mM HEPES, pH 7.4).

-

Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:

-

Reaction Buffer

-

Catalase (to remove H₂O₂ produced)

-

DTT (to keep the cofactor reduced)

-

6-methyltetrahydropterin

-

Varying concentrations of L-Homotryptophan (e.g., 0-500 µM). Include a "no inhibitor" control.

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add a fixed, non-saturating concentration of L-Tryptophan (e.g., 50 µM) to start the reaction.

-

Incubation: Incubate at 37°C for 20 minutes.

-

Stop Reaction: Terminate the reaction by adding an equal volume of 0.1 M perchloric acid. This will precipitate the enzyme.

-

Sample Processing: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Quantification: Analyze the supernatant for 5-HTP concentration using reverse-phase HPLC with fluorescence or electrochemical detection.

-

Data Analysis: Plot the rate of 5-HTP formation against the concentration of L-Homotryptophan. Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Perform kinetic analysis (e.g., Lineweaver-Burk plot) by varying substrate concentration to confirm the mechanism of inhibition (competitive, non-competitive, etc.). [24][25]

Protocol 3: Aryl Hydrocarbon Receptor (AhR) Reporter Gene Assay

Rationale: This cell-based assay quantifies the ability of a compound (D-Homotryptophan) to activate the AhR signaling pathway. It utilizes a host cell line engineered to express a reporter gene (e.g., luciferase) under the control of an AhR-responsive promoter.

Methodology:

-

Cell Line: Use a suitable cell line, such as human hepatoma cells (HepG2), stably transfected with a plasmid containing a luciferase gene downstream of a promoter with multiple Xenobiotic Responsive Elements (XREs).

-

Cell Seeding: Seed the cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of D-Homotryptophan (e.g., 0.1-100 µM).

-

Positive Control: 2,3,7,8-Tetrachlorodibenzodioxin (TCDD) or Kynurenine.

-

Negative Control: Vehicle (e.g., DMSO or media).

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

Cell Lysis and Luciferase Assay:

-

Remove the media and wash the cells with PBS.

-

Add a passive lysis buffer to each well.

-

Add a luciferase assay reagent (containing the substrate, luciferin).

-

-

Signal Detection: Measure the luminescence signal using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence signal to cell viability (which can be measured in a parallel plate using an MTT or similar assay). Plot the fold-change in luciferase activity relative to the vehicle control against the concentration of D-Homotryptophan. Calculate the EC₅₀ value (the concentration that elicits a half-maximal response).

Part IV: Data Synthesis & Comparative Summary

The distinct biological profiles of the homotryptophan enantiomers can be summarized for clarity and direct comparison.

| Feature | L-Homotryptophan | D-Homotryptophan |

| Primary Metabolic Pathway | Serotonin Synthesis Pathway | Kynurenine Pathway (putative) |

| Key Interacting Enzyme | Tryptophan Hydroxylase (TPH) | D-Amino Acid Oxidase (DAAO) |

| Mechanism of Action | Competitive Inhibitor of TPH | Substrate for DAAO; Metabolites act as AhR Ligands |

| Primary Biological Effect | Reduction of Serotonin Synthesis | Activation of AhR-mediated gene expression |

| Potential Application | Pharmacological tool to study serotonin depletion; Potential therapeutic for hyper-serotonergic states. | Immunomodulator; Gut health research; Potential antimicrobial agent. |

Conclusion and Future Directions

The stereochemistry of homotryptophan is not a subtle chemical footnote but the central determinant of its biological function. L-Homotryptophan acts as a direct antagonist to the canonical L-tryptophan metabolic pathway of serotonin synthesis. In contrast, D-Homotryptophan is poised to enter a distinct metabolic route via DAAO, producing metabolites that engage the environmentally-responsive AhR signaling cascade.

This guide provides a foundational framework for investigating these enantiomers. Future research should focus on:

-

In Vivo Validation: Confirming the effects of each enantiomer on serotonin levels and AhR target gene expression in animal models.

-

Metabolite Identification: Using mass spectrometry to identify the specific kynurenine-like metabolites produced from D-Homotryptophan.

-

Therapeutic Exploration: Investigating the potential of L-Homotryptophan in diseases like irritable bowel syndrome (IBS) and D-Homotryptophan in inflammatory bowel disease (IBD) or as an antimicrobial.

By dissecting the racemic mixture and pursuing these distinct lines of inquiry, the scientific community can fully unlock the potential of this compound as both a valuable research tool and a source of novel therapeutic leads.

References

-

Agus, A., Planchais, J., & Sokol, H. (2018). Nutritional Therapy to Modulate Tryptophan Metabolism and Aryl Hydrocarbon-Receptor Signaling Activation in Human Diseases. Frontiers in Immunology, 9, 1979. [Link]

-

Heath-Pagliuso, S., Rogers, W. J., & Denison, M. S. (1998). Activation of the Ah receptor by tryptophan and tryptophan metabolites. Biochemistry, 37(32), 11508–11515. [Link]

-

Tryptophan metabolites activate aryl hydrocarbon receptor signaling in... (n.d.). ResearchGate. [Link]

-

Serotonin Biosynthesis. (2019, February 26). News-Medical.net. [Link]

-

Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. (2015, January 7). Journal of Agricultural and Food Chemistry. [Link]

-

Serotonin. (1999). In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]

-

Kynurenine pathway. (n.d.). Wikipedia. [Link]

-

What is the tryptophan kynurenine pathway and why is it important to neurotherapy? (2014). Expert Review of Neurotherapeutics, 14(7), 719-721. [Link]

-

Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis. (2016, January 20). Nutrients, 8(1), 56. [Link]

-

The kynurenine pathway of tryptophan metabolism: a neglected therapeutic target of COVID-19 pathophysiology and immunotherapy. (2022). Frontiers in Immunology, 13, 909982. [Link]

-

Chemistry and Neurochemistry of the Kynurenine Pathway of Tryptophan Metabolism. (n.d.). ElectronicsAndBooks. [Link]

-

Enantioseparation of DL-tryptophan by spiral tube assembly counter-current chromatography and evaluation of mass transfer rate for enantiomers. (2009). Journal of Chromatography A, 1216(20), 4439-4443. [Link]

-

A New Insight into the Potential Role of Tryptophan-Derived AhR Ligands in Skin Physiological and Pathological Processes. (2021). International Journal of Molecular Sciences, 22(16), 8567. [Link]

-

Tryptophan (Trp) modulates gut homeostasis via aryl hydrocarbon receptor (AhR). (2019). Critical Reviews in Food Science and Nutrition, 60(7), 1234-1243. [Link]

-

Synthesis of L-homotryptophan and its oxygen analogue. (2025, February). Journal of Organic Chemistry. [Link]

-

The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression. (2025, March 18). Journal of Cancer. [Link]

-

Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. (2016). Frontiers in Endocrinology, 7, 158. [Link]

-

Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. (2025, August 7). Journal of Chromatographic Science. [Link]

-

Chiral separation of tryptophan by particleloaded CEC. (n.d.). ResearchGate. [Link]

-

Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. (2010). Current Chemical Genomics, 4, 19-26. [Link]

-

Separation and determination of the tryptophan enantiomers. (2015, January 29). ResearchGate. [Link]

-

Tryptophan hydroxylase. (n.d.). Wikipedia. [Link]

-

Enantiomeric Separation of D,L-Tryptophan by Capillary Electrophoresis with neutral Cyclodextrins. (2016, May 21). ResearchGate. [Link]

-

Analogs of Tryptophan. (n.d.). Anaspec. [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

-

tryptophan hydroxylase inhibitor: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

Inhibition of tryptophan hydroxylase by dopamine and the precursor amino acids. (1994). Biochemical Pharmacology, 48(1), 207-211. [Link]

-

Synthesis of D-homotryptophan derivative and its sulfur analogue. (n.d.). ResearchGate. [Link]

-

Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. (2010). Semantic Scholar. [Link]

-

Biological function of d-tryptophan: a bibliometric analysis and review. (2025, January 12). Frontiers in Pharmacology. [Link]

-

Synthesis of novel tryptophan derivatives of potential biological activity. (2025, August 6). Journal of Heterocyclic Chemistry. [Link]

-

Biological activity of L-tryptophan esters. (1959). Nature, 183(4654), 116-117. [Link]

-

(PDF) Biological function of d-tryptophan: a bibliometric analysis and review. (2025, January 13). ResearchGate. [Link]

-

Chiral Drug Separation. (n.d.). In Encyclopedia of Separation Science. [Link]

-

Separation of D and L amino acids by liquid chromatography: use of chiral eluants. (1979). Science, 204(4398), 1226-1228. [Link]

-

D-tryptophan, an eco-friendly natural, safe, and healthy compound with antimicrobial activity against food-borne pathogens: A systematic review. (2024). Food Science & Nutrition, 12(6), 3068-3079. [Link]

-

The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins. (2020). International Journal of Molecular Sciences, 21(22), 8776. [Link]

-

Comparison of effects of L-tryptophan and a tryptophan analog, D,L-beta-(1-naphthyl)alanine, on processes relating to hepatic protein synthesis in rats. (1976). Biochimica et Biophysica Acta, 425(3), 355-367. [Link]

Sources

- 1. This compound | 6245-92-7 | FH23859 | Biosynth [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 4. researchgate.net [researchgate.net]

- 5. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. セロトニンの合成と代謝 [sigmaaldrich.com]

- 7. news-medical.net [news-medical.net]

- 8. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kynurenine pathway - Wikipedia [en.wikipedia.org]

- 10. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The kynurenine pathway of tryptophan metabolism: a neglected therapeutic target of COVID-19 pathophysiology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nutritional Therapy to Modulate Tryptophan Metabolism and Aryl Hydrocarbon-Receptor Signaling Activation in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tryptophan (Trp) modulates gut homeostasis via aryl hydrocarbon receptor (AhR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tryptophan hydroxylase inhibitor: Topics by Science.gov [science.gov]

- 15. Frontiers | Biological function of d-tryptophan: a bibliometric analysis and review [frontiersin.org]

- 16. This compound | High Purity | For Research Use [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Activation of the Ah receptor by tryptophan and tryptophan metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. D‐tryptophan, an eco‐friendly natural, safe, and healthy compound with antimicrobial activity against food‐borne pathogens: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. phx.phenomenex.com [phx.phenomenex.com]

- 21. researchgate.net [researchgate.net]

- 22. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Inhibition of tryptophan hydroxylase by dopamine and the precursor amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

D,L-Homotryptophan in Neuronal Cells: A Mechanistic Guide and Research Framework

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D,L-Homotryptophan, a racemic synthetic analog of the essential amino acid L-tryptophan, represents a chemical entity of interest for neuronal research due to its structural similarity to the precursor of serotonin. However, its specific mechanism of action in neuronal cells is not well-elucidated in publicly available literature. This guide provides a comprehensive framework for investigating this compound by exploring its potential mechanisms based on the established pharmacology of the canonical serotonergic pathway and related tryptophan analogs. We will delve into hypothesized interactions with key enzymes such as Tryptophan Hydroxylase (TPH) and Aromatic L-amino Acid Decarboxylase (AADC), as well as potential direct effects on serotonin receptors. This document serves as both a summary of foundational principles and a practical roadmap, offering detailed experimental protocols to systematically characterize the neuropharmacological profile of this compound.

Part 1: The Canonical Serotonergic Pathway: A Foundation for Investigation

To understand the potential actions of this compound, one must first grasp the endogenous pathway it is likely to interact with. The synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) from L-tryptophan is a two-step enzymatic process that is fundamental to neuronal function, regulating mood, sleep, and cognition.[1][2][3]

-

Tryptophan Hydroxylation: The pathway begins when L-tryptophan is hydroxylated at the 5-position of its indole ring by the enzyme Tryptophan Hydroxylase (TPH).[2][4][5] This reaction is the rate-limiting step in serotonin synthesis and requires molecular oxygen, ferrous iron (Fe²⁺), and tetrahydrobiopterin (BH4) as a cofactor.[4][5] There are two main isoforms of this enzyme: TPH1, found primarily in peripheral tissues, and TPH2, which is the predominant form in the central nervous system.[5]

-

Decarboxylation to Serotonin: The resulting intermediate, 5-hydroxy-L-tryptophan (5-HTP), is then rapidly converted to serotonin by the enzyme Aromatic L-amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase.[6][7][8] This enzyme requires pyridoxal 5'-phosphate (PLP), a form of vitamin B6, as a cofactor.[8] AADC is not specific to the serotonin pathway and is also involved in the synthesis of dopamine from L-DOPA.[6][7]

The availability of L-tryptophan in the brain is a critical factor influencing the rate of serotonin synthesis.[9][10]

Figure 1: The canonical pathway for serotonin synthesis.

Part 2: this compound - A Structural Perspective

This compound is a homolog of tryptophan, meaning it contains an additional methylene group (-CH2-) in its side chain, extending the distance between the indole ring and the alpha-amino acid moiety. As a "D,L" mixture, it contains an equal amount of both the D- and L-stereoisomers. This is a critical point, as biological systems, particularly enzymes, often exhibit a high degree of stereospecificity. For instance, N-acetyl-l-tryptophan has been shown to be neuroprotective in models of amyotrophic lateral sclerosis, while its D-isomer has no effect.[11] It is plausible that only the L-isomer of homotryptophan would be recognized by the enzymes of the serotonergic pathway.

Part 3: Hypothesized Mechanisms of Action & Experimental Validation

Given the structural similarity to L-tryptophan, we can formulate several testable hypotheses for the mechanism of action of this compound in neuronal cells. For each hypothesis, a detailed experimental protocol is proposed.

Hypothesis 1: this compound as a Substrate for the Serotonergic Pathway

The most direct hypothesis is that L-homotryptophan acts as a substrate for TPH and AADC, leading to the synthesis of a novel amine, homotryptamine (α-ethyltryptamine), and its subsequent metabolite, 5-hydroxyhomotryptamine. Tryptophan analogs can indeed be processed by these enzymes.[12]

Figure 2: Hypothesized metabolic pathway for L-Homotryptophan.

Experimental Protocol: In Vitro Enzyme Kinetics Assay

Objective: To determine if L-Homotryptophan is a substrate for Tryptophan Hydroxylase (TPH2) and Aromatic L-amino Acid Decarboxylase (AADC).

Methodology:

-

Enzyme Source: Obtain recombinant human TPH2 and AADC enzymes.

-

TPH2 Assay:

-

Prepare a reaction mixture containing TPH2, its cofactor tetrahydrobiopterin (BH4), and varying concentrations of L-Homotryptophan (and L-Tryptophan as a positive control).

-

Incubate at 37°C for a specified time.

-

Terminate the reaction and analyze the supernatant for the production of 5-hydroxy-L-homotryptophan using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Mass Spectrometry (LC-MS).

-

-

AADC Assay:

-

Prepare a reaction mixture containing AADC, its cofactor pyridoxal 5'-phosphate (PLP), and varying concentrations of the product from the TPH2 assay (or chemically synthesized 5-hydroxy-L-homotryptophan). Use 5-HTP as a positive control.

-

Incubate at 37°C.

-

Analyze for the production of 5-hydroxyhomotryptamine via HPLC-ED or LC-MS.

-

-

Data Analysis: Determine kinetic parameters (Km and Vmax) for L-Homotryptophan and its hydroxylated product in comparison to the natural substrates.

Expected Outcome: This experiment will quantitatively determine if L-Homotryptophan and its intermediate can be processed by the core enzymes of the serotonin pathway.

Hypothesis 2: this compound as a Competitive Inhibitor

An alternative possibility is that one or both isomers of homotryptophan bind to the active site of TPH or AADC but are not efficiently processed.[13] This would make them competitive inhibitors, reducing the synthesis of endogenous serotonin. TPH inhibitors like fenclonine are known to have significant physiological effects.[4]

Sources

- 1. news-medical.net [news-medical.net]

- 2. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 3. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. grokipedia.com [grokipedia.com]

- 7. oxfordreference.com [oxfordreference.com]

- 8. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]

- 9. Tryptophan - Wikipedia [en.wikipedia.org]

- 10. Tryptophan: the key to boosting brain serotonin synthesis in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Metabolic Fate of D,L-Homotryptophan In Vivo

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vivo metabolic fate of D,L-homotryptophan. Given the limited direct literature on this specific analogue, this document outlines a robust, hypothesis-driven approach grounded in the well-established principles of tryptophan metabolism and state-of-the-art analytical techniques.

Introduction: The Scientific Rationale

Tryptophan, an essential amino acid, is a cornerstone for several critical physiological processes. Beyond its role in protein synthesis, it is the precursor to the neurotransmitter serotonin, the neurohormone melatonin, and a cascade of bioactive metabolites via the kynurenine pathway.[1][2][3] The intricate balance of these pathways is crucial for neurological function, immunity, and homeostasis.[4] Introducing structural analogues like this compound—which possesses an additional methylene group in its side chain—presents a unique opportunity to probe the specificity of the enzymatic machinery governing tryptophan's fate and to potentially develop novel therapeutic agents.[5]

The central challenge in studying this compound lies in its non-natural structure. Will it be a substrate for the key enzymes of tryptophan metabolism, such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO)?[6] Or will its altered side chain lead to novel metabolic pathways? This guide provides the experimental blueprint to answer these questions.

Postulated Metabolic Pathways of this compound

Based on the known metabolic routes of L-tryptophan, we can formulate several hypotheses regarding the in vivo fate of this compound.[7][8] These hypotheses will form the basis of our experimental design and analytical approach.

-

Hypothesis 1: Kynurenine-like Pathway. The indole ring of homotryptophan may be cleaved by TDO or IDO, initiating a pathway analogous to the kynurenine pathway. This would lead to the formation of N-formyl-homokynurenine and subsequently homokynurenine.

-

Hypothesis 2: Serotonin-like Pathway. Homotryptophan could be hydroxylated by tryptophan hydroxylase (TPH) to form 5-hydroxy-homotryptophan, the precursor to a novel serotonin analogue.[1]

-

Hypothesis 3: Microbial Metabolism. The gut microbiota could metabolize homotryptophan into various indole derivatives, similar to how they process tryptophan.[8]

-

Hypothesis 4: Alternative Catabolism. The extended side chain of homotryptophan might be a target for beta-oxidation or other forms of degradation not typical for tryptophan.

-

Hypothesis 5: Chirality-Specific Metabolism. The D- and L-enantiomers of homotryptophan may be metabolized differently, as is the case for D- and L-tryptophan.[9]

The following diagram illustrates these potential metabolic pathways:

Caption: Hypothetical metabolic pathways for this compound.

In Vivo Experimental Design: A Step-by-Step Protocol

The following protocol outlines a comprehensive in vivo study using a rodent model (e.g., mouse or rat) to elucidate the metabolic fate of this compound. This design incorporates best practices for pharmacokinetic and metabolic studies to ensure data integrity and reproducibility.[10][11]

Animal Model and Husbandry

-

Species: Male Sprague-Dawley rats (8-10 weeks old) are a suitable initial model due to their well-characterized metabolism.

-

Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week before the experiment.[12]

-

Group Size: A minimum of 5 animals per group is recommended to achieve statistical power.

Dosing and Administration

-

Test Article: this compound, synthesized to a purity of >95%.[13]

-

Vehicle: A sterile, aqueous solution (e.g., 0.9% saline) suitable for the chosen route of administration.

-

Dose Levels: A dose-ranging study is recommended. A suggested starting point is a low, medium, and high dose (e.g., 10, 50, and 200 mg/kg).

-

Route of Administration: Oral gavage (PO) and intravenous (IV) administration should be performed in separate groups to assess both absorption and systemic metabolism.

Experimental Workflow

The following diagram illustrates the overall experimental workflow:

Caption: Overview of the in vivo experimental workflow.

Detailed Protocols

Protocol 1: Sample Collection

-

Blood: Collect blood (approx. 200 µL) via tail vein or saphenous vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[12]

-

Plasma Preparation: Immediately transfer blood to EDTA-coated tubes, keep on ice, and centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C.[12]

-

Urine: House a separate cohort of animals in metabolic cages for 24 hours post-dose to collect urine. Record the total volume and store aliquots at -80°C.

-

Tissue Harvesting: At the 24-hour time point, euthanize the animals via an approved method. Rapidly dissect tissues of interest (liver, kidney, brain, intestine) and snap-freeze in liquid nitrogen. Store at -80°C.[12]

Protocol 2: Sample Preparation for LC-MS/MS Analysis

-

Plasma/Urine: Thaw samples on ice. For every 50 µL of plasma or urine, add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated tryptophan) to precipitate proteins.[9]

-

Tissue: Homogenize frozen tissue (20-50 mg) in a suitable solvent (e.g., 80% methanol).

-

Centrifugation: Vortex all samples vigorously and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.[12]

Analytical Strategy: Metabolite Identification and Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for identifying and quantifying metabolites in complex biological matrices.[14][15]

HPLC-MS/MS Method Development

-

Chromatography: A reverse-phase C18 column is a good starting point for separating this compound and its potential metabolites. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, will likely provide good peak shapes and separation.

-

Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements, which is crucial for determining the elemental composition of unknown metabolites.

-

Metabolite Hunting: In the initial discovery phase, use data-dependent acquisition (DDA) or data-independent acquisition (DIA) to fragment all detectable ions and build a comprehensive picture of the metabolome. Look for mass shifts corresponding to common metabolic transformations (e.g., +16 for hydroxylation, +14 for methylation, -28 for decarboxylation).

Data Presentation

Organize quantitative data into clear tables to facilitate comparison between different dose groups, time points, and matrices.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound

| Parameter | 10 mg/kg PO | 50 mg/kg PO | 200 mg/kg PO | 10 mg/kg IV |

| Cmax (µg/mL) | ||||

| Tmax (h) | ||||

| AUC (µg*h/mL) | ||||

| Bioavailability (%) |

Table 2: Relative Abundance of a Hypothetical Metabolite (e.g., Homokynurenine) in Plasma

| Time Point (h) | 10 mg/kg PO | 50 mg/kg PO | 200 mg/kg PO |

| 0.5 | |||

| 1 | |||

| 2 | |||

| 4 | |||

| 8 | |||

| 24 |

Conclusion: Synthesizing the Data

The successful execution of this comprehensive guide will provide a detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound. By identifying the major metabolites and their pharmacokinetic profiles, researchers can gain critical insights into how this analogue interacts with the body's metabolic machinery. This knowledge is paramount for any future development of homotryptophan-based compounds as therapeutic agents, ensuring a solid foundation of scientific integrity and mechanistic understanding.

References

-

Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. Frontiers. Available at: [Link]

-

Overview of major tryptophan metabolic pathways. Tryptophan (Trp) is... - ResearchGate. Available at: [Link]

-

The tryptophan metabolic pathway of the microbiome and host cells in health and disease - PMC - PubMed Central. Available at: [Link]

-

Tryptophan-Catabolizing Enzymes – Party of Three - PMC - PubMed Central - NIH. Available at: [Link]

-

Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. SpringerLink. Available at: [Link]

-

Major enzymes, catabolites, and inhibitors in tryptophan metabolism.... - ResearchGate. Available at: [Link]

-

Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. In: Wu, G. (eds) Amino Acids. Methods in Molecular Biology, vol 1866. Humana Press, New York, NY. Available at: [Link]

-

Tryptophan Metabolism Pathway - Human Metabolome Technologies. Available at: [Link]

-

Tryptophan - Wikipedia. Available at: [Link]

-

Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - RSC Publishing. Available at: [Link]

-

Chromatographic analysis of tryptophan metabolites - PMC - PubMed Central. Available at: [Link]

-

Tryptophan catabolism via kynurenine production in Streptomyces coelicolor: identification of three genes coding for the enzymes of tryptophan to anthranilate pathway - PubMed. Available at: [Link]

-

ANALYSIS OF TRYPTOPHAN AND ITS METABOLITES BY REVERSE-PHASE HIGH-PRESSURE LIQUID CHROMATOGRAPHY - eScholarship. Available at: [Link]

-

Tryptophan Catabolism: Identification and Characterization of a New Degradative Pathway. American Society for Microbiology. Available at: [Link]

-

Pharmacokinetics of arginine and related amino acids - PubMed. Available at: [Link]

-

Synthesis and biological properties of alpha-mono- and alpha-difluoromethyl derivatives of tryptophan and 5-hydroxytryptophan - PubMed. Available at: [Link]

-

Practical Considerations for In Vivo Mouse Studies - PubMed. Available at: [Link]

-

V B. Metabolism and Pharmacokinetic Studies - FDA. Available at: [Link]

-

How to Improve the Pharmacokinetic Properties of Peptides? - Creative Bioarray. Available at: [Link]

-

Pharmacokinetics of Arginine and Related Amino Acids1 | Request PDF - ResearchGate. Available at: [Link]

-

Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans. Hindawi. Available at: [Link]

-

Pharmacokinetics of arginine and related amino acids. - Semantic Scholar. Available at: [Link]

-

Ex Vivo Analysis of Tryptophan Metabolism Using 19F NMR - PMC - NIH. Available at: [Link]

-

The metabolism of L-tryptophan by isolated rat liver cells. Quantification of the relative importance of, and the effect of nutritional status on, the individual pathways of tryptophan metabolism - NIH. Available at: [Link]

-

(PDF) Synthesis of novel tryptophan derivatives of potential biological activity. ResearchGate. Available at: [Link]

-

Effects of Tryptophan Supplementation and Exercise on the Fate of Kynurenine Metabolites in Mice and Humans - MDPI. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC - NIH. Available at: [Link]

-

Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. ResearchGate. Available at: [Link]

-

Tryptophan Metabolism Through the Kynurenine Pathway in Glial Cells - MDPI. Available at: [Link]

-

The metabolic fate of infused L-tryptophan in men: possible clinical implications of the accumulation of circulating tryptophan and tryptophan metabolites - PubMed. Available at: [Link]

-

Tryptophan Metabolism: A Versatile Area Providing Multiple Targets for Pharmacological Intervention - PMC. Available at: [Link]

-

Tryptophan Metabolic Pathways. Tryptophan metabolism in hosts occurs... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

The metabolism of L-tryptophan by isolated rat liver cells. Effect of albumin binding and amino acid competition on oxidatin of tryptophan by tryptophan 2,3-dioxygenase - PMC - NIH. Available at: [Link]

-

Tryptophan Metabolism and Gut-Brain Homeostasis - PMC - PubMed Central - NIH. Available at: [Link]

-

Biological function of d-tryptophan: a bibliometric analysis and review - Frontiers. Available at: [Link]

Sources

- 1. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 2. HMTTryptophan Metabolism | HMT [en.humanmetabolome.com]

- 3. Tryptophan - Wikipedia [en.wikipedia.org]

- 4. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 5. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tryptophan-Catabolizing Enzymes – Party of Three - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The tryptophan metabolic pathway of the microbiome and host cells in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Practical Considerations for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

- 12. benchchem.com [benchchem.com]